Imipramine-d6

Overview

Description

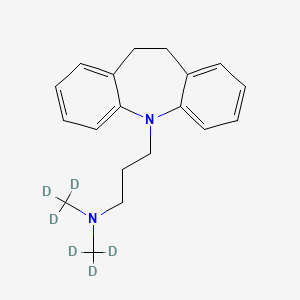

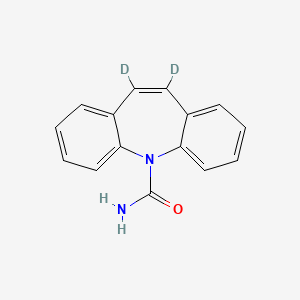

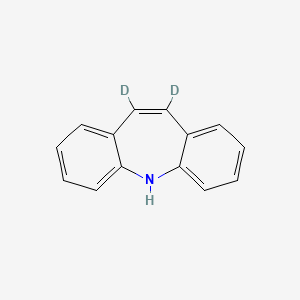

Imipramine-d6 is the deuterium labeled version of Imipramine . Imipramine is an orally active tertiary amine tricyclic antidepressant . It is known to inhibit the serotonin transporter with an IC50 value of 32 nM . It is also a Fascin1 inhibitor with antitumor activities .

Synthesis Analysis

The synthesis of Imipramine-d6 involves the N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature . This reaction was achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2 .Molecular Structure Analysis

The molecular structure of Imipramine-d6 is C19H18D6N2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The electrochemical oxidation of Imipramine has been studied in aqueous solutions by cyclic voltammetry and controlled-potential coulometry techniques . The oxidation of Imipramine leads to the formation of a unique dimer of Imipramine (DIMP) .Physical And Chemical Properties Analysis

Imipramine hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .Scientific Research Applications

Therapeutic Drug Monitoring (TDM)

Imipramine-d6 can be used as an internal standard in TDM to ensure accurate measurement of imipramine levels in biological samples . TDM is crucial for drugs like TCAs, which have a narrow therapeutic index, to avoid side effects and ensure efficacy.

Bioequivalence Studies

In bioequivalence research, Imipramine-d6 serves as a reference standard to compare the bioavailability of imipramine from different pharmaceutical formulations . This is essential for generic drug approval and ensuring consistent therapeutic effects.

Pharmacokinetic Studies

Researchers use Imipramine-d6 to study the pharmacokinetics of imipramine, such as absorption, distribution, metabolism, and excretion (ADME) profiles . This helps in understanding how the drug behaves in the body over time.

Metabolite Identification

Imipramine-d6 aids in the identification and quantification of imipramine metabolites, such as desipramine, in various biological matrices . This is important for understanding the metabolism of the drug and its potential effects.

Environmental Analysis

The compound can be used in environmental analysis to trace the presence of imipramine and its metabolites in water systems, which can be indicators of pharmaceutical pollution .

Chemical Reference Standard

In chemical analysis, Imipramine-d6 is used as a reference standard for chemical identification and quantification in various types of NMR solvents . This helps in studying the structure and reaction mechanisms of compounds.

Clinical Research

Imipramine-d6 can be utilized in clinical research to explore new therapeutic applications of imipramine, such as its use in anxiety, eating disorders, neuropathic pain, and attention deficit hyperactivity disorder (ADHD) .

Material Science

Stable isotope-labeled compounds like Imipramine-d6 are used in material science to study the interaction of organic molecules with different materials, which can lead to the development of new materials with specific properties .

Mechanism of Action

Target of Action

Imipramine, a tricyclic antidepressant (TCA), primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . This inhibition of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Mode of Action

Imipramine works by inhibiting the reuptake of certain neurotransmitters in the brain, including norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Biochemical Pathways

Imipramine has been shown to affect the Hippo pathway , a signaling pathway that controls organ size through the regulation of cell proliferation and apoptosis . Specifically, imipramine impedes glioma progression by inhibiting Yes-associated protein (YAP), a recognized oncogene in glioma, independent of the Hippo pathway . In addition to inhibiting YAP transcription, imipramine also promotes the subcellular translocation of YAP from the nucleus into the cytoplasm .

Pharmacokinetics

Imipramine undergoes N-demethylation to form the active metabolite desipramine, and both imipramine and desipramine are converted to hydroxylated metabolites by the polymorphic enzyme CYP2D6 . The pharmacokinetics of imipramine can be influenced by factors such as age, the presence of certain other medications, and genetic variations in the CYP2D6 enzyme .

Result of Action

The inhibition of norepinephrine and serotonin reuptake by imipramine results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to a positive effect on mood in depressed individuals . Additionally, imipramine has been shown to impede glioma progression by inhibiting the oncogene YAP .

Action Environment

The action of imipramine can be influenced by various environmental factors. For example, the presence of certain other medications can affect the metabolism of imipramine, potentially altering its efficacy . Additionally, genetic variations in the CYP2D6 enzyme can influence the metabolism of imipramine, potentially leading to differences in its efficacy among individuals .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662038 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65100-45-0 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65100-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the purpose of synthesizing Imipramine-d6?

A1: Imipramine-d6, along with Desipramine-d3 and Imipramine-d3, were synthesized to be used as internal standards in mass spectrometric determinations []. These deuterated forms of the tricyclic antidepressants allow for more accurate and precise quantification of the non-deuterated counterparts in biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

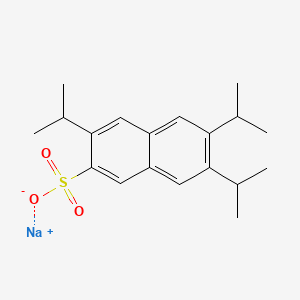

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)

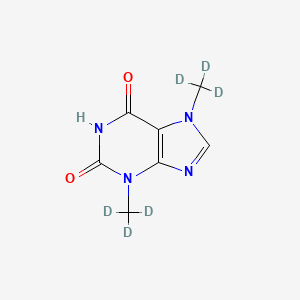

![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)

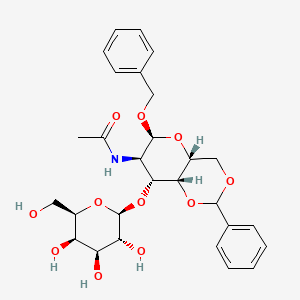

![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B563445.png)